molecular formula C23H27N3O8S B2509587 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868982-50-7

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2509587
CAS RN: 868982-50-7
M. Wt: 505.54
InChI Key: MQOBUJPHUDDREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectral techniques such as IR, 1H NMR, and EIMS . Single crystal X-ray crystallography has also been used to determine the structure of related compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the empirical formula, molecular weight, and InChI key can be determined .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide”, also known as “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide”.

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. The presence of the oxazolidinone ring suggests it could be explored for antibacterial activity, similar to other oxazolidinone-based antibiotics like linezolid . Additionally, the benzodioxine moiety is known for its bioactivity, which could be harnessed in developing new drugs for various conditions.

Cancer Research

The compound’s structure indicates potential applications in cancer research. Sulfonyl-containing compounds have been studied for their anticancer properties, and the unique combination of functional groups in this molecule could lead to the development of novel anticancer agents . Researchers might investigate its ability to inhibit cancer cell proliferation or induce apoptosis.

Neuroprotective Agents

Given the methoxyphenethyl group, this compound could be explored for neuroprotective effects. Methoxyphenethyl derivatives have shown promise in protecting neurons from oxidative stress and neurodegenerative diseases . This makes the compound a candidate for studies aimed at treating conditions like Alzheimer’s or Parkinson’s disease.

Enzyme Inhibition Studies

The compound’s structure suggests it could act as an enzyme inhibitor. The oxazolidinone and sulfonyl groups are known to interact with various enzymes, potentially inhibiting their activity . This property can be valuable in designing inhibitors for enzymes involved in diseases such as diabetes or hypertension.

Environmental Chemistry

In environmental chemistry, the compound could be investigated for its potential to degrade pollutants or act as a catalyst in environmental remediation processes. Its structural features might enable it to participate in reactions that break down harmful substances, contributing to cleaner environments.

These applications highlight the versatility and potential of “N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide” in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.

RSC Publishing Springer MDPI RSC Advances : RSC Advances : RSC Advances : RSC Advances : RSC Advances

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. The design, synthesis, and evaluation of 1,4-benzodioxane-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B have been reported . Furthermore, experimental and theoretical studies on the molecular structure, FT–IR, NMR, HOMO/LUMO frontier orbital, molecular electrostatic potential (MESP), and reactivity descriptors of similar compounds have been conducted .

properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8S/c1-31-17-4-2-16(3-5-17)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)18-6-7-19-20(14-18)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBUJPHUDDREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.